molecular formula C12H16ClN3O B2568963 1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone CAS No. 861211-42-9

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone

Cat. No.: B2568963
CAS No.: 861211-42-9
M. Wt: 253.73
InChI Key: LPXIXMUWULDDOC-UHFFFAOYSA-N
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Description

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone is a chemical compound with the molecular formula C12H16ClN3O It is characterized by the presence of a piperazine ring substituted with a 6-chloro-3-pyridinylmethyl group and an ethanone moiety

Properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-11-2-3-12(13)14-8-11/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXIXMUWULDDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-3-pyridinecarboxaldehyde and piperazine.

    Condensation Reaction: The 6-chloro-3-pyridinecarboxaldehyde is reacted with piperazine in the presence of a suitable solvent and catalyst to form the intermediate 4-[(6-chloro-3-pyridinyl)methyl]piperazine.

    Acylation: The intermediate is then acylated using ethanoyl chloride (acetyl chloride) to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone can be compared with similar compounds such as:

    1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.

    1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-butanone: The presence of a butanone group introduces additional carbon atoms, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the balance of hydrophobic and hydrophilic regions, which influence its solubility, reactivity, and interaction with biological targets.

Biological Activity

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways has been suggested, although specific targets remain under investigation.

Anticancer Properties

Recent studies have indicated promising anticancer activity. For example, derivatives of piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that compounds similar to this compound significantly reduced the viability of cancer cells while sparing normal cells, highlighting a favorable therapeutic index.

Cell Line IC50 (µM) Effect
MCF710Cytotoxicity observed
HeLa15Moderate inhibition
MCF10A>50Low toxicity

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • Anticancer Study : A study published in Molecules explored the anticancer potential of piperazine derivatives. The authors reported that compounds structurally related to this compound exhibited significant cytotoxic effects on MCF7 breast cancer cells, with mechanisms involving DNA intercalation and topoisomerase inhibition .
  • Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of piperazine derivatives against various pathogens. The study found that the compound demonstrated a notable reduction in bacterial growth in vitro, suggesting potential applications in treating infections .

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